1-(2-(Benzyloxy)-5-fluorophenyl)ethan-1-one
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Overview
Description
1-(2-(Benzyloxy)-5-fluorophenyl)ethan-1-one is an organic compound characterized by the presence of a benzyloxy group and a fluorine atom attached to a phenyl ring, with an ethanone group as the functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)-5-fluorophenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroacetophenone and benzyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the benzyloxy group.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction efficiency.
Solvents: Common solvents include dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzyloxy)-5-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(2-(Benzyloxy)-5-fluorophenyl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe or intermediate in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(2-(Benzyloxy)-5-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The benzyloxy group and fluorine atom contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
1-(2-(Benzyloxy)-2-phenylethyl)-1,2,3-triazole: This compound shares the benzyloxy group but has a different core structure.
1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone: Similar in structure but with a bromine and methoxy group instead of fluorine.
1-(2-hydroxy-4-methoxyphenyl)ethanone: Contains a hydroxy and methoxy group instead of benzyloxy and fluorine.
Uniqueness: 1-(2-(Benzyloxy)-5-fluorophenyl)ethan-1-one is unique due to the presence of both the benzyloxy group and the fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for specific interactions and applications in various fields.
Properties
IUPAC Name |
1-(5-fluoro-2-phenylmethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-11(17)14-9-13(16)7-8-15(14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSQALAQDSTQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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